3,4-Dimethoxyphenylmethylsulfoxide

Catalog No.
S13344514
CAS No.
38417-24-2
M.F
C9H12O3S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxyphenylmethylsulfoxide

CAS Number

38417-24-2

Product Name

3,4-Dimethoxyphenylmethylsulfoxide

IUPAC Name

1,2-dimethoxy-4-methylsulfinylbenzene

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c1-11-8-5-4-7(13(3)10)6-9(8)12-2/h4-6H,1-3H3

InChI Key

COURQMHDWHECPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)C)OC

3,4-Dimethoxyphenylmethylsulfoxide is an organic compound characterized by a phenyl ring substituted with two methoxy groups and a methylsulfoxide functional group. Its molecular formula is C11_{11}H15_{15}O3_{3}S, and it has a distinct structure that allows for various chemical interactions. The presence of the sulfoxide group enhances its polarity, making it soluble in polar solvents.

The chemical reactivity of 3,4-Dimethoxyphenylmethylsulfoxide can be analyzed through various types of reactions:

  • Oxidation-Reduction Reactions: The sulfoxide group can undergo reduction to form a sulfide or oxidation to yield a sulfone.
  • Nucleophilic Substitution: The methylsulfoxide moiety can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom.
  • Electrophilic Aromatic Substitution: The methoxy groups on the aromatic ring can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic system.

Research indicates that 3,4-Dimethoxyphenylmethylsulfoxide exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Activity: Studies suggest potential efficacy against various bacterial strains, indicating its use as a lead compound in developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary data indicate that it may modulate inflammatory pathways, contributing to its therapeutic potential.

Several synthetic routes have been developed for producing 3,4-Dimethoxyphenylmethylsulfoxide:

  • Sulfoxidation of Thioether Precursors: This method involves the oxidation of thioether compounds using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Direct Method from Phenols: Starting from 3,4-dimethoxyphenol, the compound can be synthesized through methylation followed by sulfoxidation.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate electrophiles can lead to the formation of the desired sulfoxide.

3,4-Dimethoxyphenylmethylsulfoxide has several applications across various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases and infections.
  • Chemical Research: It serves as a reagent in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential use as a biopesticide due to its antimicrobial properties.

Interaction studies have highlighted the compound's ability to interact with various biological targets:

  • Protein Binding Studies: Investigations into how 3,4-Dimethoxyphenylmethylsulfoxide binds to proteins can provide insights into its mechanism of action and bioavailability.
  • Enzyme Inhibition Studies: It has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, which could elucidate its therapeutic effects.

Several compounds share structural similarities with 3,4-Dimethoxyphenylmethylsulfoxide. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
3-MethoxyphenylmethylsulfoxideOne methoxy groupLower polarity; different biological activity
4-MethoxyphenylmethylsulfoxideOne methoxy groupDifferent regioselectivity in reactions
DimethylphenylmethylsulfoxideNo methoxy groupsMore hydrophobic; different solubility
3,5-DimethoxyphenylmethylsulfoxideThree methoxy groupsEnhanced electron-donating properties

These compounds illustrate the diversity within this class of chemicals while highlighting the unique features of 3,4-Dimethoxyphenylmethylsulfoxide that may influence its reactivity and biological activity. Each compound's specific arrangement of functional groups contributes to its distinct chemical behavior and potential applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

200.05071541 g/mol

Monoisotopic Mass

200.05071541 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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